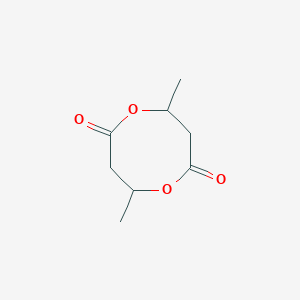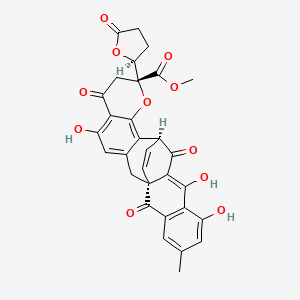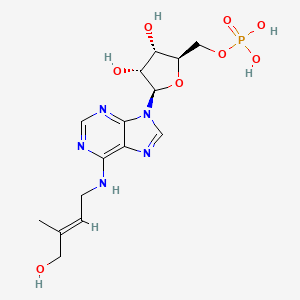
9-Ribosyl-trans-zeatin 5'-monophosphate
Vue d'ensemble
Description
9-Ribosyl-trans-zeatin 5’-monophosphate is a purine ribonucleoside 5’-monophosphate that is AMP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group . It has a molecular formula of C15H22N5O8P .
Molecular Structure Analysis
The molecular structure of 9-Ribosyl-trans-zeatin 5’-monophosphate consists of a purine ribonucleoside 5’-monophosphate that is AMP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group .Physical And Chemical Properties Analysis
9-Ribosyl-trans-zeatin 5’-monophosphate has a molecular formula of C15H22N5O8P, an average mass of 431.338 Da, and a monoisotopic mass of 431.120605 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives
The synthesis of allylic phosphate derivatives of trans zeatin, including 9-tetrahydropyranyl trans-zeatine, has been explored. These derivatives can be converted into various forms like allyl phosphonate monoester and thiophosphate, offering insights into the chemical properties and potential applications of trans-zeatin derivatives (Shadid et al., 1989).
Direct Chemical Ionisation Mass Spectrometry
The use of direct chemical ionisation mass spectrometry for the determination of intact zeatin nucleotide, including 9-/3-D-Ribofuranosylzeatin 5’-monophosphate (ZMP), has been investigated. This method aids in identifying cytokinin nucleotides, crucial for understanding cytokinin metabolism (Summons et al., 1983).
Biological Activity and Applications
Cytokinin Metabolism in Phaseolus Embryos
The metabolism of trans-[8-(14)C]zeatin in Phaseolus vulgaris and P. lunatus embryos reveals genetic variations and the occurrence of novel zeatin metabolites such as ribosylzeatin 5'-monophosphate. This study underscores the importance of zeatin metabolites in plant developmental processes (Lee et al., 1985).
Cytokinin Metabolism in Plant-Pathogen Interaction
An investigation into the remodeling of cytokinin metabolism at infection sites of Colletotrichum graminicola on maize leaves highlighted the role of cytokinins like cis-zeatin-9-riboside and cis-zeatin-9-riboside-5'-monophosphate in plant physiology and defense mechanisms (Behr et al., 2012).
Hormone Metabolism in Seed Germination
Research on the effects and metabolism of zeatin in dormant and nondormant ash embryos indicates that zeatin ribonucleoside enhances germination, suggesting its role in overcoming dormancy and promoting plant growth (Tzou et al., 1973).
Role in Cell Division in Plant Tissues
A study focusing on the regulators of cell division in plant tissues identified several metabolites of [3H]zeatin, including zeatin riboside 5′-phosphates, which are crucial in understanding hormone regulation in plant growth and development (Parker et al., 2004).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILMCCKFANGJQ-HNNGNKQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282922 | |
| Record name | trans-Zeatin riboside-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Zeatin riboside monophosphate | |
CAS RN |
25615-16-1 | |
| Record name | trans-Zeatin riboside-5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Zeatin riboside-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



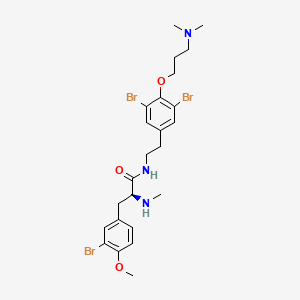
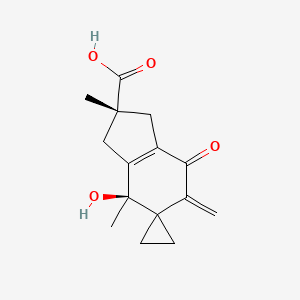


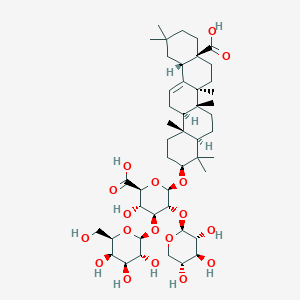
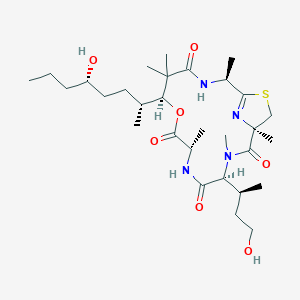
![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)

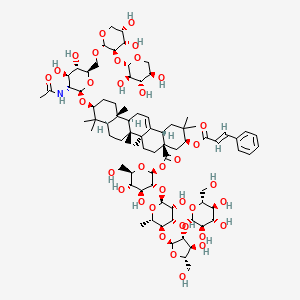
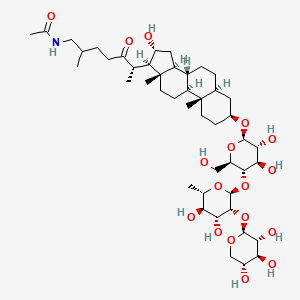
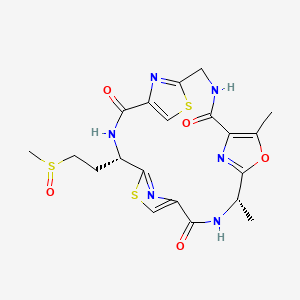
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
